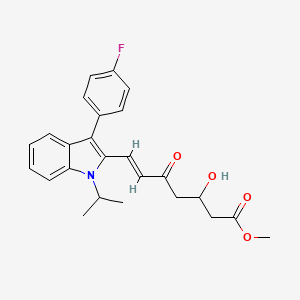

(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate

Beschreibung

(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is a synthetic organic compound characterized by a complex polyfunctional structure. Key structural features include:

- Indole core: A 1H-indole moiety substituted with a 4-fluorophenyl group at position 3 and an isopropyl group at position 1.

- Side chain: A hept-6-enoate ester backbone with a hydroxyl group at position 3, a keto group at position 5, and an (E)-configured double bond between positions 6 and 6.

The compound’s molecular weight is 365.18 g/mol, with a calculated logP (hydrophobicity) of 3.9, indicative of moderate lipophilicity.

Eigenschaften

IUPAC Name |

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,20,29H,14-15H2,1-3H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRVMHRSMHMKAP-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)OC)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate typically proceeds via:

- Construction of the indole core substituted with the 4-fluorophenyl and isopropyl groups.

- Formation of the heptenoate side chain bearing keto and hydroxy functionalities.

- Stereoselective reduction to achieve the syn-configuration of the 3,5-dihydroxy moiety.

- Esterification to the methyl ester form.

This intermediate serves as a precursor to fluvastatin sodium after further transformations.

Detailed Preparation Methods

Key Starting Materials and Reagents

- Indole derivative bearing 4-fluorophenyl and isopropyl substituents.

- Methyl acetoacetate or related β-keto esters.

- Strong bases such as n-butyllithium or sodium hydride .

- Solvents like tetrahydrofuran (THF) and alcohols (methanol).

- Trialkylboranes (e.g., triethylborane) for stereoselective reductions.

- Reducing agents such as sodium borohydride (NaBH4) .

Stepwise Synthetic Procedure

Formation of the Keto-Ester Intermediate

- The indole derivative (with 4-fluorophenyl and isopropyl substituents) is reacted with methyl acetoacetate in the presence of strong bases such as n-butyllithium or sodium hydride in THF.

- This step generates the methyl (±)-(E)-7-[3-(4-fluorophenyl)-1-isopropylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate (also called fluva keto alcohol) as a solid intermediate with melting point approximately 95–97 °C.

Stereoselective Reduction to Syn-Diol

- The keto-ester intermediate is subjected to stereoselective reduction using an alkoxydialkylborane reagent formed in situ by introducing air into a trialkylborane solution (e.g., triethylborane in methanol/THF).

- This generates a boronate complex intermediate.

- Subsequent reduction with sodium borohydride converts the keto group to a hydroxy group, favoring the syn-configuration at the 3,5-positions on the heptenoate side chain.

- The reaction is typically carried out in a solvent mixture of THF and a C1-C4 alcohol (preferably methanol) to optimize yield and stereoselectivity.

Purification and Isolation

Analytical and Process Considerations

| Aspect | Details |

|---|---|

| Stereochemical Control | Achieved via borane-mediated reduction forming syn-3,5-dihydroxy stereochemistry. |

| Bases Used | n-Butyllithium preferred for deprotonation and coupling steps. |

| Solvents | THF combined with methanol for reduction steps; 2-methyl tetrahydrofuran reported to improve yields in related syntheses. |

| Reducing Agent | Sodium borohydride (NaBH4) used post boronate complex formation. |

| Reaction Temperature | Typically low temperatures to control stereoselectivity (not explicitly detailed in sources). |

| Purification | Column chromatography for isolating pure intermediate. |

Research Findings and Optimization

- The stereoselective reduction step is critical to minimize the formation of undesired anti-enantiomers, which must be kept below 0.8% for pharmaceutical standards.

- Use of alkoxydialkylboranes prepared in situ enhances selectivity and yield.

- Solvent optimization, such as using mixtures of THF and methanol or 2-methyl tetrahydrofuran, improves reaction efficiency and solvent recovery rates.

- The methyl ester intermediate can be further transformed into fluvastatin sodium by hydrolysis and salt formation.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Indole derivative preparation | Starting from substituted indole with 4-F phenyl and isopropyl groups | Provides core structure for side chain attachment |

| Keto-ester formation | Methyl acetoacetate, n-butyllithium or NaH, THF | Formation of methyl (±)-(E)-7-[3-(4-fluorophenyl)-1-isopropylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate solid |

| Boronate complex formation | Triethylborane + air in methanol/THF | Generates alkoxydialkylborane intermediate |

| Stereoselective reduction | Sodium borohydride in THF/methanol | Produces syn-3,5-dihydroxy methyl ester intermediate |

| Purification | Column chromatography | Isolates pure intermediate (yield ~61%) |

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Intermediate for Statin Drugs

One of the primary applications of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate is its use as an intermediate in the synthesis of statin drugs, which are widely used to lower cholesterol levels. The compound is structurally related to fluvastatin, a well-known statin, and plays a crucial role in the development of anti-cholesterol medications. The synthesis of this compound involves several steps, including the formation of indole derivatives and subsequent modifications to achieve the desired biological activity .

HMG-CoA Reductase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a candidate for further investigation in treating conditions like hyperlipidemia and atherosclerosis .

Therapeutic Potential

Treatment of Cardiovascular Diseases

Given its role as an HMG-CoA reductase inhibitor, this compound has potential therapeutic applications in managing cardiovascular diseases linked to high cholesterol levels. Clinical studies have demonstrated that compounds with similar structures can effectively lower LDL cholesterol and improve overall cardiovascular health .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound:

Wirkmechanismus

The mechanism of action of (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of specific biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Key Analogues and Derivatives

Fluvastatin: Shares an indole core substituted with a fluorophenyl group but differs in side-chain composition. Fluvastatin contains a heptenoic acid chain with a dihydroxycarboxylate group, critical for HMG-CoA reductase inhibition. Molecular weight: 411.48 g/mol; higher due to additional hydroxyl and carboxylate groups compared to the target compound .

(3S,5R,E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate: A diastereomer of the target compound with dual hydroxyl groups at positions 3 and 5. Enhanced hydrogen-bonding capacity (2 donors vs. 1 in the target compound) may improve solubility but reduce logP (3.5 vs. 3.9) .

(E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid: Features an isobenzofuran ring instead of indole, with a hexenoic acid chain. Polar surface area (58.1 Ų) and logP (2.1) differ significantly due to aromatic heterocycle variations .

Structural Similarity Analysis

- Tanimoto Coefficient : A graph-based comparison using binary fingerprints (e.g., MACCS keys) reveals a Tanimoto coefficient of ~0.65 between the target compound and Fluvastatin, indicating moderate similarity. Substituent differences in the side chain account for divergence .

- Subgraph Isomorphism: The indole-fluorophenyl motif is a conserved subgraph in statin-like compounds, while the keto-hydroxyl-enoate chain distinguishes the target compound from analogues .

Physicochemical and Pharmacokinetic Property Comparison

Key Observations :

- The target compound’s lower polar surface area compared to Fluvastatin suggests better membrane permeability but reduced solubility.

Pharmacological Implications

- Mechanistic Insights : The indole-fluorophenyl motif is critical for binding to hydrophobic enzyme pockets (e.g., HMG-CoA reductase). The keto group in the target compound may serve as a hydrogen-bond acceptor, analogous to statin carboxylates .

- Potency vs. Selectivity : Structural simplification (e.g., fewer rotatable bonds) in the target compound may improve metabolic stability over Fluvastatin but reduce potency due to the absence of critical carboxylate interactions .

Methods for Structural Comparison

Graph-Based Analysis: Representing molecules as graphs (atoms = nodes, bonds = edges) enables subgraph isomorphism detection, identifying conserved motifs like the indole-fluorophenyl group .

Similarity Coefficients : Tanimoto and Dice coefficients quantify fingerprint-based similarity, with values >0.6 indicating significant structural overlap .

Crystallographic Refinement : Tools like SHELXL validate 3D conformations, critical for comparing stereochemical features (e.g., (E)-configuration) .

Biologische Aktivität

(E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has a complex structure that includes an indole moiety and a fluorophenyl group. Its molecular formula is with a CAS number of 93957-52-9. The compound's synthesis typically involves multi-step organic reactions, which include esterification and the formation of the heptenoate moiety under controlled conditions .

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, metal complexes derived from its structural analogs have shown promising activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium species .

- Anticancer Potential : The indole structure is known for its anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound is being investigated as a potential inhibitor of specific enzymes involved in disease processes, which may lead to new therapeutic strategies in treating conditions such as cancer and infectious diseases.

Case Studies

- Antitubercular Activity : A study evaluating the biological activity of metal complexes derived from Schiff bases related to this compound reported significant antitubercular effects. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against Mycobacterium tuberculosis, comparable to standard drugs like rifampicin .

- Antimalarial Activity : Another study highlighted the antimalarial potential of metal complexes formed with derivatives of this compound. The results indicated that these complexes exhibited higher efficacy than traditional antimalarial drugs .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing (E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound's core indole scaffold can be synthesized via Friedel-Crafts condensation (e.g., using AlCl₃ as a catalyst for aryl-alkyl bond formation) followed by cyclization with ZnCl₂, as demonstrated in analogous indole derivatives . Optimize yield by adjusting solvent polarity (e.g., acetonitrile for POCl₃-mediated condensations) and reaction time. Purification via column chromatography or preparative HPLC (C18 columns, methanol/water gradients) is recommended for isolating the E-isomer .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Use FT-IR to identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹). ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) resolves the indole proton environment and E-configuration of the α,β-unsaturated ester (coupling constant J = 12–16 Hz for trans double bonds). Single-crystal X-ray diffraction (slow evaporation in chloroform) provides absolute stereochemistry and intermolecular interactions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., ester cleavage to carboxylic acid) or isomerization. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What advanced chromatographic methods can resolve co-eluting impurities in this compound, and how should method validation be approached?

- Methodological Answer : Employ UPLC-MS/MS with a HILIC column for polar impurities or chiral columns for enantiomeric separation. Validate methods per ICH guidelines: test linearity (R² > 0.995), LOD/LOQ (≤0.1% w/w), and precision (%RSD < 2%). Use Design of Experiments (DoE) to optimize mobile phase composition and gradient profiles .

Q. How can mechanistic studies elucidate the role of the 4-fluorophenyl group in the compound’s reactivity or biological interactions?

- Methodological Answer : Conduct comparative synthesis with substituents (e.g., Cl, CH₃) to analyze electronic effects via Hammett plots. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Pair with kinetic assays (e.g., hydrolysis rates) to correlate structure-activity relationships .

Q. What computational strategies are recommended for predicting the compound’s environmental fate or toxicity?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate logP, biodegradability, and ecotoxicity. Molecular dynamics simulations (AMBER force field) can model interactions with biological targets (e.g., enzymes) or environmental matrices. Validate predictions with experimental data from soil/water microcosm studies .

Q. How should researchers address contradictions in published data regarding the compound’s synthetic intermediates or biological activity?

- Methodological Answer : Perform systematic reproducibility studies under standardized conditions (e.g., reagent purity, solvent dryness). Use meta-analysis to identify outliers or methodological biases (e.g., incomplete NMR assignments). Cross-validate findings via orthogonal techniques (e.g., HRMS for molecular weight confirmation) .

Experimental Design Considerations

- Theoretical Framework : Anchor studies in indole chemistry or enzyme inhibition mechanisms to guide hypothesis generation (e.g., fluorophenyl groups enhancing lipophilicity for membrane penetration) .

- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results, prioritizing studies with rigorous controls and validated analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.